(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

CAS No.: 479064-95-4

Cat. No.: VC2330840

Molecular Formula: C24H20FNO4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 479064-95-4 |

|---|---|

| Molecular Formula | C24H20FNO4 |

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

| Standard InChI Key | PQXRHKBSMBRBBW-JOCHJYFZSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)F |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |

Introduction

Structural Characteristics and Identification

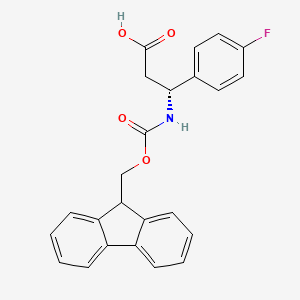

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a complex organic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. This compound is particularly noted for its application in the synthesis of peptides and other organic molecules due to its ability to temporarily mask the reactivity of the amino group, allowing for selective reactions at other sites. The compound's structure combines several key functional groups that contribute to its utility in organic synthesis and pharmaceutical development.

Chemical Identity

The compound is identified through various systematic and registry designations as outlined in Table 1:

| Parameter | Information |

|---|---|

| CAS Number | 479064-95-4 |

| Molecular Formula | C₂₄H₂₀FNO₄ |

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |

| InChI | InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

| InChIKey | PQXRHKBSMBRBBW-JOCHJYFZSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC4=CC=C(C=C4)F |

Table 1: Chemical identification parameters for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

The compound is also known by several synonyms including Fmoc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid, and Fmoc-4-Fluoro-D-β-phenylalanine .

Structural Features

The structural composition of this compound features several distinct components:

-

A fluorenylmethoxycarbonyl (Fmoc) group, which functions as a protecting group for the amino function

-

A 4-fluorophenyl ring that contributes to the compound's unique chemical properties

-

A chiral center with an R configuration that determines its stereochemistry

-

A propanoic acid chain that provides a carboxylic acid functional group

This specific arrangement of functional groups allows the compound to participate in various chemical reactions while maintaining stereochemical integrity, which is crucial for applications in pharmaceutical development and peptide synthesis .

Physical and Chemical Properties

The physical and chemical properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid determine its behavior in various chemical environments and its utility in research applications.

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 405.4 g/mol |

| Solubility | Soluble in organic solvents (DMF, DMSO) |

| Storage Conditions | Room temperature |

Table 2: Physical properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid and related compounds

Chemical Reactivity

The chemical reactivity of this compound is largely defined by the Fmoc protecting group, which exhibits specific behaviors:

-

The Fmoc group is stable to acidic conditions but can be cleaved under basic conditions

-

It typically undergoes deprotection in the presence of piperidine or other secondary amines

-

The compound's carboxylic acid group can participate in peptide bond formation

-

The fluorine atom in the para position of the phenyl ring influences the electronic properties of the aromatic system

These chemical characteristics make the compound particularly suitable for solid-phase peptide synthesis, where protecting group manipulation is a fundamental strategy.

Applications in Research and Industry

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid has significant applications across various scientific disciplines, particularly in peptide chemistry and drug development.

Peptide Synthesis

The primary application of this compound lies in peptide synthesis, where it serves several critical functions:

-

Protection of Amino Groups: The Fmoc group in (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid serves as a temporary protecting group for the amino function. This allows for the selective coupling of amino acids during peptide synthesis, preventing unwanted side reactions.

-

Orthogonal Protection Strategy: The Fmoc protection is compatible with orthogonal protection strategies commonly employed in peptide synthesis, as it can be removed under basic conditions while leaving other protecting groups intact.

-

Solid-Phase Peptide Synthesis (SPPS): It is particularly valuable in solid-phase peptide synthesis, where sequential deprotection and coupling steps require selective protecting group manipulation.

The Fmoc group can be easily removed under mild conditions, typically using piperidine, which makes it ideal for protecting amino groups during the synthesis process.

Pharmaceutical Research

Fluorinated phenylalanine derivatives, including (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, have significant applications in pharmaceutical research:

-

Enhanced Pharmacokinetic Properties: The incorporation of fluorinated amino acids can enhance the pharmacokinetic properties of peptides, making them more effective in therapeutic applications .

-

Increased Stability: Fluorinated amino acids can increase the stability of peptides, particularly beneficial for therapeutic proteins and peptide-based vaccines .

-

Improved Metabolic Profile: The fluorine substituent can alter the metabolic stability of peptides and proteins, potentially extending their half-life in biological systems .

-

Altered Binding Interactions: The electronic properties of fluorine can influence protein-protein and protein-ligand interactions, potentially enhancing binding affinity and selectivity .

Structural Analysis Techniques

Various analytical methods are employed to characterize (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid and confirm its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation of fluorinated compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid. The presence of fluorine allows for 19F NMR analysis, which can provide additional structural information beyond standard 1H and 13C NMR techniques .

The fluorine atom in fluorinated phenylalanines also offers opportunities for monitoring protein structure and interactions through NMR techniques. This makes these compounds valuable tools for studying protein-protein and protein-ligand interactions, as well as metabolic processes .

Chromatographic Analysis

Liquid chromatography methods, often coupled with mass spectrometry, are typically employed to assess the purity of synthetic amino acid derivatives. High-performance liquid chromatography (HPLC) can be used to monitor reaction progress and verify the purity of the final product.

Biological Significance

The biological properties of fluorinated phenylalanine derivatives, including (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, contribute to their value in biological research and pharmaceutical applications.

Effects on Peptide and Protein Properties

The incorporation of fluorinated phenylalanines into peptides and proteins can have several significant effects:

-

Enhanced Stability: Fluorinated phenylalanines have been incorporated into various proteins and enzymes with advantageous biophysical, chemical, and biological properties .

-

Altered Enzymatic Activity: The incorporation of fluorinated aromatic amino acids can alter enzymatic activity as a result of enhanced protein stability .

-

Modified Protein-Protein Interactions: Fluorinated aromatic amino acids can destabilize π-cation interactions, while their increased hydrophobicity can enhance binding affinity in certain contexts .

Applications in Structural Biology

Fluorinated phenylalanines serve as valuable tools in structural biology:

-

NMR Probes: The incorporation of fluorinated amino acids into proteins provides opportunities for probing structure through NMR techniques .

-

Monitoring Interactions: These modified amino acids facilitate the study of protein-protein and protein-ligand interactions .

-

Metabolic Process Investigation: They enable the investigation of metabolic processes through their unique spectroscopic properties .

| Supplier | Catalog Number | Package Size |

|---|---|---|

| Reagentia | R006YFH | 1 g |

| Sobek Bio | AG006YFH | 250 mg / 1 g |

| Apollo Scientific | PC27887 (related compound) | 250 mg / 1 g |

Table 3: Commercial availability of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume